Potassium sodium dehydroandrographolide succinate

描述

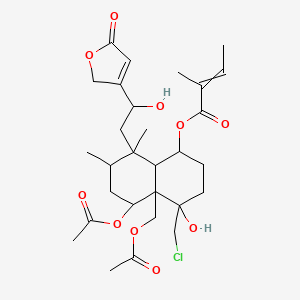

Potassium sodium dehydroandrographolide succinate is a derivative of andrographolide, a diterpene lactone compound extracted from the herbal medicine Andrographis paniculata (Burm. f) Nees. This compound is known for its potent immunostimulatory, anti-infective, and anti-inflammatory properties. It is widely used in the treatment of viral pneumonia and viral upper respiratory tract infections .

作用机制

Target of Action

Potassium Sodium Dehydroandrographolide Succinate (PDS) is a derivative of andrographolide, a diterpene lactone compound extracted from Andrographis paniculata . The primary targets of PDS are associated with its potent anti-inflammatory, antibacterial, antivirus, and antitumor properties . It has been found to interact with the Neuropilin-1 (NRP1) receptor, which plays a crucial role in the VEGF signaling pathway .

Mode of Action

PDS interacts with its targets to bring about significant changes in cellular functions. It has been found to induce endothelial NRP1 expression and activate the VEGF signaling pathway . This interaction between NRP1 and VEGFR2 leads to VE-Cad-dependent endothelial barrier impairment, characterized by enhanced vascular inflammation . Furthermore, PDS can promote the anterior pituitary biosynthesis and release of ACTH, thereby alleviating inflammation through the inhibition of histamine-induced increase in capillary permeability .

Biochemical Pathways

PDS affects several biochemical pathways. Its interaction with the NRP1 receptor activates the VEGF signaling pathway, leading to changes in endothelial barrier function . This can result in enhanced vascular inflammation, contributing to its anti-inflammatory effects . Additionally, PDS can stimulate the pituitary-adrenal cortical function at the designated site .

Pharmacokinetics

PDS exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, PDS is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . Approximately 10.1%–15.5% of the intravenous PDS dose is excreted unchanged in urine within 24 h . More than 90% of unchanged PDS is excreted between 0 and 4 h .

Result of Action

The molecular and cellular effects of PDS’s action are significant. It enhances the proliferation and migration of vascular endothelial cells . It also plays a critical role in promoting endothelial barrier repair in pathological vascular remodeling . Clinically, PDS is mainly used for the treatment of upper respiratory tract infection, bronchial pneumonia, viral pneumonia, viral enteritis, and hand, foot, and mouth disease .

Action Environment

The action, efficacy, and stability of PDS can be influenced by various environmental factors. For instance, its poor water solubility can limit its clinical application . Researchers have tried to increase its water solubility through the introduction of different hydrophilic groups in the structure of lactone . Adverse reactions can occur due to its instability in the solution .

生化分析

Biochemical Properties

Potassium sodium dehydroandrographolide succinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the early increased capillary permeability and inflammatory exudation and edema . Additionally, it can stimulate the pituitary-adrenal cortex function, promoting the release of adrenocorticotropic hormone (ACTH) and increasing its biosynthesis in the anterior pituitary . These interactions highlight the compound’s potential in modulating inflammatory and immune responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to suppress the replication of porcine reproductive and respiratory syndrome virus (PRRSV) in primary and established cells . The compound achieves this by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and enhancing oxidative stress induced by PRRSV infection . Furthermore, this compound has been shown to increase the proliferation and migration of vascular endothelial cells, promoting endothelial barrier repair in pathological vascular remodeling .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It has been found to directly interact with PRRSV particles, thereby inhibiting viral replication . Additionally, the compound regulates the MyD88/CDH13 signaling pathway, enhancing vascular injury-induced pathological vascular remodeling . These interactions suggest that this compound can modulate various signaling pathways and molecular processes to exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown instability in solution, leading to adverse reactions . Pharmacokinetic studies have revealed that dehydroandrographolide succinate, a related compound, is rapidly cleared from the body with a half-life of approximately 1.51 to 1.89 hours . This suggests that multiple small doses may be required to maintain effective concentrations in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has a strong anti-inflammatory and antipyretic effect at certain dosages . Higher doses may lead to adverse effects such as stomachache and other mild adverse events . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It targets the neuropilin-1 (NRP1) mediated vascular endothelial growth factor receptor 2 (VEGFR2)/vascular endothelial-cadherin (VE-Cadherin) signaling pathway to promote endothelial barrier repair . This interaction suggests that the compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in vascular diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Pharmacokinetic studies have shown that dehydroandrographolide succinate is rapidly cleared from the body, with a significant portion excreted unchanged in urine within 24 hours . This indicates that the compound is efficiently transported and distributed within the body, allowing for its therapeutic effects to be realized.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to interact with specific signaling pathways and molecular targets within cells, such as the MyD88/CDH13 signaling pathway . These interactions suggest that this compound may be localized to specific compartments or organelles within cells, allowing it to exert its therapeutic effects more effectively.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of potassium sodium dehydroandrographolide succinate involves several steps:

Esterification Reaction: Andrographolide is mixed with succinic anhydride in a molar ratio of 1:6 using pyridine as the reaction solvent. The reaction is carried out at 80°C under nitrogen protection for 10 hours.

Salt Forming Reaction: The dehydroandrographolide succinate half ester is dissolved in an organic solvent-water mixed solution system. Sodium carbonate and potassium carbonate are added to form the salt.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure the purity and stability of the final product .

化学反应分析

Types of Reactions: Potassium sodium dehydroandrographolide succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

科学研究应用

Potassium sodium dehydroandrographolide succinate has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its effects on cellular processes and its potential as an immunomodulatory agent.

相似化合物的比较

Potassium sodium dehydroandrographolide succinate is unique compared to other similar compounds due to its enhanced water solubility and stability. Similar compounds include:

Potassium Dehydroandrographolide Succinate: This compound is similar but lacks the sodium component, which affects its solubility and stability.

Andrographolide: The parent compound from which this compound is derived.

属性

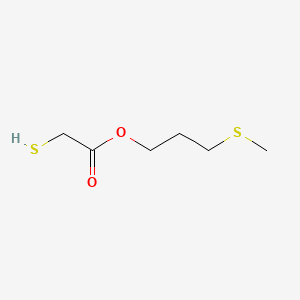

IUPAC Name |

potassium;sodium;4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5,13,15,19-21H,1,4,6-12,14,16H2,2-3H3,(H,29,30)(H,31,32);;/q;2*+1/p-2/b18-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXSMTFMRXUGGI-RYVVASIESA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34KNaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863319-40-8 | |

| Record name | Potassium sodium dehydroandrographolide succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863319408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

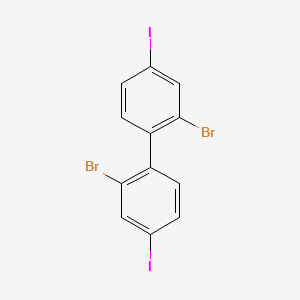

![11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B3029996.png)

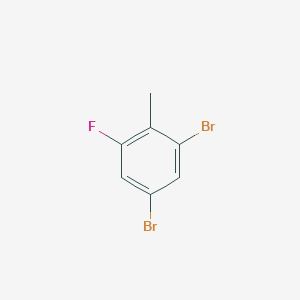

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)